molecular formula C9H9FO3S B6286899 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid CAS No. 2586126-77-2

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid

Cat. No.: B6286899
CAS No.: 2586126-77-2
M. Wt: 216.23 g/mol
InChI Key: KAOXKYNFQPEJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated and Alkoxy-Substituted Benzoic Acid Scaffolds in Organic Synthesis

Halogenated and alkoxy-substituted benzoic acids are of paramount importance in the field of organic synthesis. The presence of a halogen atom, such as fluorine, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for further chemical transformations through various coupling reactions. Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity in bioactive molecules.

Alkoxy groups, like the methoxy (B1213986) group, are also crucial substituents. They can act as directing groups in electrophilic aromatic substitution reactions and can be key components in the synthesis of natural products and pharmaceuticals. The interplay between halogen and alkoxy substituents on a benzoic acid scaffold provides a rich platform for creating diverse and complex molecular architectures.

Overview of 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid as a Target Compound in Academic Investigations

A comprehensive review of publicly available scientific literature reveals that this compound (CAS Number: 2586126-77-2) has not been the subject of extensive academic investigation. bldpharm.comboroncore.comboroncore.com While its existence is confirmed through chemical supplier databases, detailed studies on its synthesis, properties, and applications are scarce. This suggests that it may be a novel compound with untapped potential or a highly specialized intermediate in proprietary research. The lack of published data prevents a detailed discussion of its specific role as a target compound in academic research at this time.

Contextualization within Fluorinated and Sulfur-Containing Aromatic Compounds

The structure of this compound places it within the important classes of fluorinated and sulfur-containing aromatic compounds. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Similarly, sulfur-containing functional groups, like the methylthio group, are present in a wide array of pharmaceuticals and agrochemicals. The sulfur atom can participate in various non-covalent interactions, influencing a molecule's conformation and its interaction with biological macromolecules. The combination of fluorine, a methoxy group, and a methylthio group on a benzoic acid core suggests a molecule designed with specific electronic and steric properties, likely intended for applications in materials science or as a building block for more complex bioactive molecules.

Due to the limited specific research on this compound, detailed research findings and extensive data tables are not available. The following tables provide basic identification information for the target compound and related structures mentioned in a broader context.

Table 1: Compound Identification

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2586126-77-2C9H9FO3S216.23

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methoxy-5-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXKYNFQPEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Fluoro 3 Methoxy 5 Methylthio Benzoic Acid

Retrosynthetic Disconnection Strategies for the Target Molecule

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. For 4-fluoro-3-methoxy-5-(methylthio)benzoic acid, several logical disconnection points can be identified based on the functional groups present.

A primary disconnection involves the carboxylic acid group, which can be installed late in the synthesis via oxidation of a corresponding methyl group. This simplifies the retrosynthesis to a substituted toluene (B28343) precursor. Further disconnections can be made at the bonds between the aromatic ring and the fluoro, methoxy (B1213986), or methylthio substituents.

Key Retrosynthetic Disconnections:

C-COOH bond: This leads back to 4-fluoro-3-methoxy-5-(methylthio)toluene. This is often a preferred strategy as the methyl group is a versatile precursor and avoids the deactivating and meta-directing effects of the carboxylic acid group during electrophilic aromatic substitution steps.

C-S bond: Disconnection of the methylthio group suggests a precursor such as a halogenated (e.g., bromo or iodo) 4-fluoro-3-methoxybenzoic acid, which could then undergo a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce the methylthio group.

C-F bond: This disconnection points towards a 3-methoxy-5-(methylthio)benzoic acid precursor that would require a regioselective fluorination step. Electrophilic fluorination would be challenging due to the directing effects of the existing substituents.

C-O bond: Cleavage of the methoxy group is a less common strategy but could theoretically proceed from a corresponding hydroxybenzoic acid derivative.

Based on these disconnections, two primary forward synthetic strategies emerge: sequential functionalization of a benzoic acid derivative or the synthesis and subsequent oxidation of a substituted toluene precursor.

Direct Synthetic Routes

Direct synthetic routes involve the sequential introduction of the fluoro, methoxy, and methylthio groups onto a benzoic acid core. The success of this approach is highly dependent on the directing effects of the substituents at each stage.

The substituents on the target molecule have the following relationship to the carboxylic acid group: a fluoro group at the ortho-position, a methoxy group at the meta-position, and a methylthio group at the para-position (relative to the fluorine). The directing effects of these groups are crucial:

-COOH: A deactivating, meta-directing group.

-F: A deactivating, ortho-, para-directing group.

-OCH₃: An activating, ortho-, para-directing group.

-SCH₃: An activating, ortho-, para-directing group.

Introducing these three substituents in the correct positions on a pre-existing benzoic acid is challenging due to conflicting directing effects. For instance, starting with 3-methoxybenzoic acid, subsequent electrophilic fluorination would be directed to the ortho and para positions relative to the methoxy group, not necessarily the desired position. Directed ortho-metalation techniques can sometimes overcome these challenges by using the carboxylic acid group to direct lithiation to the ortho position, followed by quenching with an electrophilic fluorine or sulfur source.

A plausible, albeit challenging, direct route could start from a commercially available substituted benzoic acid. One hypothetical sequence is outlined below:

Starting Material: 4-Fluorobenzoic acid.

Nitration: Nitration of 4-fluorobenzoic acid would likely yield 4-fluoro-3-nitrobenzoic acid due to the meta-directing effect of the carboxyl group and the ortho, para-directing effect of the fluorine.

Reduction: The nitro group can be reduced to an amino group (-NH₂).

Diazotization and Methoxylation: The amino group can be converted to a diazonium salt, which can then be replaced with a methoxy group. This would yield 4-fluoro-3-methoxybenzoic acid. A known method for synthesizing this compound involves the hydrolysis of its methyl ester.

Introduction of the Methylthio Group: The final step would be the introduction of the methylthio group at the 5-position. This could potentially be achieved through chlorosulfonation followed by reduction and methylation, or through a directed metalation approach, although achieving the desired regioselectivity would be difficult.

An alternative would be to introduce the methylthio group earlier in the synthesis. For example, starting with 3-mercaptobenzoic acid, methylation would yield 3-(methylthio)benzoic acid. Subsequent fluorination and methoxylation in the desired positions would be synthetically complex.

Table 1: Comparison of Potential Direct Synthetic Strategies

Starting MaterialKey StepsAdvantagesChallenges
4-Fluorobenzoic AcidNitration, Reduction, Diazotization, Methoxylation, MethylthiolationReadily available starting material.Regiocontrol in the final methylthiolation step is difficult.
3-Hydroxybenzoic AcidMethylation, Fluorination, MethylthiolationReadily available starting material.Controlling the regiochemistry of both fluorination and methylthiolation is highly challenging.
Directed ortho-MetalationLithiation of a substituted benzoic acid followed by electrophilic quench.High regioselectivity for ortho-functionalization.Requires cryogenic temperatures and highly reactive organolithium reagents.

Precursor-Based Synthesis and Derivatization

A more practical approach often involves synthesizing a substituted precursor, typically a toluene derivative, which is then converted to the final carboxylic acid. This strategy avoids the complexities of performing electrophilic aromatic substitutions on a deactivated benzoic acid ring.

The oxidation of a methyl group on a substituted toluene is a common and effective method for synthesizing benzoic acids. This allows for the aromatic ring to be assembled with the desired fluoro, methoxy, and methylthio substituents first, followed by a final oxidation step.

A potential precursor would be 4-fluoro-3-methoxy-5-(methylthio)toluene . The synthesis of this precursor would be more straightforward as the methyl group is an activating, ortho-, para-director, which can facilitate electrophilic substitution reactions. Once synthesized, the methyl group can be oxidized to a carboxylic acid using various reagents.

Table 2: Common Reagents for Oxidation of Substituted Toluenes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Basic aqueous solution, heatStrong, reliable, and inexpensive.Can be harsh, potentially oxidizing other functional groups; produces MnO₂ waste.
Chromic Acid (H₂CrO₄) / DichromateAcidic conditions (e.g., H₂SO₄)Strong oxidizing agent.Highly toxic and carcinogenic (Cr(VI) reagents).
Molecular Oxygen (O₂) with CatalystsCo(OAc)₂/NaBr in acetic acid, high temperature and pressure."Green" oxidant, suitable for industrial scale.Requires specialized equipment for high pressure reactions.
Bromine-Water with PhotoirradiationBr₂, H₂O, benzotrifluoride, light (e.g., fluorescent lamp).Catalyst-free, milder conditions.Use of elemental bromine.

The choice of oxidant would depend on the stability of the fluoro, methoxy, and methylthio groups to the reaction conditions. The methylthio group, in particular, is susceptible to oxidation to sulfoxide (B87167) or sulfone under harsh conditions. Milder, more selective methods would therefore be preferable.

Halogenation and decarboxylative halogenation are important strategies in the synthesis of aromatic compounds. Decarboxylative halogenation involves the replacement of a carboxylic acid group with a halogen. While not a direct route to the target molecule, it can be a key step in the synthesis of a halogenated intermediate, which is then converted to the final product.

For instance, a suitably substituted benzoic acid could undergo decarboxylative bromination to yield a bromo-aromatic compound. This bromo-intermediate could then be a substrate for introducing other functional groups via cross-coupling or nucleophilic substitution reactions. A unified method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, providing access to a wide range of aryl halides. This strategy could be employed in a multi-step synthesis to manipulate the substitution pattern on the aromatic ring. For example, if a carboxylic acid group is used as a temporary directing group, it can be removed and replaced with a halogen at a later stage.

Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the introduction of substituents onto an aromatic ring. The reaction typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the context of synthesizing this compound, a plausible SNAr strategy would involve a dihalogenated benzoic acid derivative as a key intermediate.

A potential synthetic route could commence with a readily available starting material such as 3,5-dihalo-4-methoxybenzoic acid. The fluorine atom at position 4 and the methoxy group at position 3 are directing groups that influence the regioselectivity of subsequent reactions. The presence of a halogen, particularly fluorine, is known to activate the aromatic ring for SNAr. The reaction would proceed by the displacement of one of the halogens by a methylthiolate nucleophile (CH₃S⁻). Sodium thiomethoxide (NaSMe) is a common reagent for this transformation.

The general reaction scheme is as follows:

Figure 1: Proposed SNAr reaction for the synthesis of this compound.

The success of this reaction is contingent on several factors, including the nature of the leaving group (halogen), the solvent, and the reaction temperature. Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

To illustrate the feasibility of such a transformation, we can consider analogous reactions reported in the literature. For instance, the substitution of a fluorine atom on an activated aromatic ring by a sulfur nucleophile has been demonstrated. While a specific data table for the target molecule is not available in the reviewed literature, a representative table for a similar SNAr reaction is presented below to showcase typical reaction conditions and outcomes.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with a Thiolate Nucleophile on a Halogenated Aromatic Ring
EntryHalogenated SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
13-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneThiophenolK₂CO₃DMF90346
22,4-DichloronitrobenzeneSodium thiomethoxide-MethanolReflux485
34-FluoronitrobenzeneSodium thiomethoxide-DMF100290

Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura type couplings for related structures)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles can be extended to C-S bond formation, or a different palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, can be adapted for thiolation.

A plausible approach for the synthesis of this compound via a metal-catalyzed pathway would involve a halogenated precursor, such as methyl 3-bromo-5-fluoro-4-methoxybenzoate. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a methylthio-containing reagent. Various sources of the methylthio group can be employed, including sodium thiomethoxide or S-methyl isothiourea.

The general reaction scheme for a palladium-catalyzed thiomethylation is depicted below:

Figure 2: Proposed palladium-catalyzed cross-coupling for the synthesis of the methyl ester of the target compound.

The selection of the palladium catalyst and the ligand is crucial for the efficiency of the reaction. Ligands such as Xantphos or Josiphos are often effective in promoting C-S bond formation. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate.

Table 2: Representative Conditions for Palladium-Catalyzed C-S Cross-Coupling Reactions
EntryAryl HalideSulfur SourceCatalystLigandBaseSolventTemperature (°C)Yield (%)
14-BromotolueneSodium thiomethoxidePd₂(dba)₃XantphosNaOtBuToluene11092
21-Bromo-4-fluorobenzeneMethanethiolPd(OAc)₂dppfCs₂CO₃Dioxane10085
32-Bromo-6-methoxynaphthaleneDimethyl disulfidePd(OAc)₂XantphosK₃PO₄Toluene11078

Mechanistic Elucidation of Key Synthetic Steps

The key synthetic step in the proposed SNAr pathway is the addition of the methylthiolate nucleophile to the aromatic ring, followed by the elimination of a halide ion. This reaction is generally believed to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Addition of the Nucleophile: The methylthiolate anion attacks the carbon atom bearing a halogen, leading to the formation of the negatively charged Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nature of the fluorine atom and the carboxylic acid group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion, yielding the final product.

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with highly reactive nucleophiles and good leaving groups. The exact mechanism for the synthesis of this compound would likely depend on the specific reaction conditions and the nature of the halogenated precursor.

Exploration of Stereoselective Synthetic Pathways for Potential Chiral Analogs

The structure of this compound is achiral. However, the development of stereoselective synthetic pathways is relevant for the creation of chiral analogs, for instance, by introducing a chiral center in a substituent or by creating atropisomers if the rotation around a single bond is sterically hindered.

For the synthesis of chiral analogs containing a stereocenter, several strategies can be envisioned:

Use of Chiral Starting Materials: A chiral precursor containing the desired stereocenter could be carried through the synthetic sequence.

Asymmetric Catalysis: A metal-catalyzed cross-coupling reaction could be rendered stereoselective by the use of a chiral ligand on the metal center. This is a well-established strategy for the synthesis of chiral compounds. For example, an asymmetric Suzuki-Miyaura or a Negishi coupling could be employed to introduce a chiral substituent.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed.

While the synthesis of chiral analogs of the target molecule is not explicitly detailed in the literature, the general principles of asymmetric synthesis provide a clear framework for how such molecules could be prepared. The choice of strategy would depend on the specific nature of the desired chiral analog.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Proton NMR (1H NMR) for Proton Environment Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. For this compound, one would expect to observe signals corresponding to the two aromatic protons, the methoxy (B1213986) group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The coupling between the fluorine atom and the adjacent aromatic proton would also be a key feature.

Table 1: Hypothetical ¹H NMR Data for 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine, methoxy, and methylthio substituents), the methoxy carbon, and the methylthio carbon. Carbon-fluorine coupling constants (J-CF) would provide further structural confirmation.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Assessment

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzene (B151609) ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic system with adjacent methoxy and methylthio groups.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be instrumental in confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the relationship between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (e.g., aromatic C-H, OCH₃, SCH₃).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches for the methoxy and carboxylic acid groups, C-F stretch, and various C-H and C=C stretching and bending modes associated with the aromatic ring and methyl groups.

Table 3: Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment

Raman Spectroscopy for Complementary Vibrational Mode Analysis

The Raman spectrum of this molecule would be characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the aromatic ring. Key vibrational modes anticipated include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carboxylic Acid O-H Stretching: This would appear as a broad band, often in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded dimer form common in carboxylic acids.

C=O Stretching (Carboxylic Acid): A strong, sharp peak is expected around 1630-1680 cm⁻¹, corresponding to the carbonyl group of the acid. Dimerization can influence the precise position of this band.

Aromatic Ring C=C Stretching: Multiple bands are anticipated in the 1400-1600 cm⁻¹ region, indicative of the vibrations of the benzene ring.

C-F Stretching: A characteristic band for the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ range.

C-O (Methoxy) Stretching: Asymmetric and symmetric stretching of the C-O-C bond of the methoxy group would likely produce bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-S (Methylthio) Stretching: The carbon-sulfur stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.

S-CH₃ Vibrations: Bending and rocking modes of the methyl group attached to the sulfur atom would also contribute to the spectrum in the fingerprint region.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000-3100Medium
Carboxylic Acid O-H Stretch2500-3300Broad, Medium
Carbonyl C=O Stretch1630-1680Strong
Aromatic C=C Stretch1400-1600Strong to Medium
C-F Stretch1100-1250Medium
Asymmetric C-O-C Stretch (Methoxy)~1250Medium
Symmetric C-O-C Stretch (Methoxy)~1040Medium
C-S Stretch (Methylthio)600-800Weak to Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental composition. The molecular formula of the compound is C₉H₉FO₃S.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915, ³²S = 31.972071), the calculated monoisotopic mass of the neutral molecule is 216.0256 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 2: Theoretical Exact Mass for this compound and its Common Adducts

Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺[C₉H₁₀FO₃S]⁺217.0334
[M+Na]⁺[C₉H₉FO₃SNa]⁺239.0153
[M-H]⁻[C₉H₈FO₃S]⁻215.0178

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would provide detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and analyzing the resulting product ions. While specific experimental MS/MS data is unavailable, predictable fragmentation pathways can be proposed based on the known fragmentation behavior of benzoic acids, aromatic ethers, and thioethers.

For the protonated molecule [M+H]⁺, key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an ion at m/z 199.0228.

Loss of carbon monoxide (CO): Following the loss of water, a subsequent loss of CO could occur, yielding an ion at m/z 171.0279.

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy or methylthio group could lead to the loss of a methyl radical, producing an ion at m/z 202.0178.

Loss of the carboxyl group (•COOH): Cleavage of the carboxylic acid group would result in a significant fragment ion.

Cleavage of the methylthio group: Loss of the methylthio group as •SCH₃ could also be a prominent fragmentation pathway.

Analysis of the deprotonated molecule [M-H]⁻ would likely show characteristic losses such as:

Loss of carbon dioxide (CO₂): Decarboxylation is a very common fragmentation for deprotonated carboxylic acids, leading to a major fragment ion.

Loss of a methyl radical (•CH₃): Similar to the positive ion mode, loss of a methyl radical from the methoxy or methylthio group can occur.

The precise fragmentation pattern would provide strong evidence for the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing (If applicable to derivatives)

While no published crystal structure exists for this compound itself, X-ray diffraction analysis of this compound or its suitable derivatives would provide definitive information about its three-dimensional molecular structure and the arrangement of molecules in the solid state.

Based on the crystal structures of related substituted benzoic acids, several key features would be anticipated:

Dimerization: Carboxylic acids in the solid state typically form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This O-H···O interaction is a dominant feature in the crystal packing.

Planarity: The benzoic acid core is expected to be largely planar. The substituents (fluoro, methoxy, and methylthio groups) would lie close to the plane of the aromatic ring.

Conformation of Substituents: The orientation of the methoxy and methylthio groups relative to the benzene ring would be determined.

A hypothetical data table for a potential X-ray diffraction analysis is presented below, illustrating the type of information that would be obtained.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)975.4
Z4
Density (calculated) (g/cm³)1.48
Hydrogen Bond (O-H···O) distance (Å)2.65

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the molecule's lowest energy conformation, known as the ground state geometry. researchgate.netsemanticscholar.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

The optimized geometry provides key structural parameters. For instance, in a study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid, DFT calculations were used to determine bond lengths and angles, which were then compared with experimental values where available. researchgate.netsemanticscholar.org Similar calculations for this compound would yield the precise spatial arrangement of its atoms.

Table 1: Predicted Structural Parameters for a Benzoic Acid Derivative (Example Data)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.208 Å
C-O1.411 Å
C-C (ring)1.389 - 1.407 Å
Bond AngleC-C-C (ring)118.559° - 120.843°

Vibrational Frequency Computations and Correlation with Experimental Spectra

Following geometry optimization, the same DFT methodology can be used to compute the vibrational frequencies of this compound. These calculations predict the energies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for the assignment of specific vibrational modes, such as C=O stretching, C-H bending, or ring deformations. scirp.org

Theoretical vibrational analysis is a valuable tool for interpreting experimental spectra. In studies of similar molecules, calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the effects of the experimental environment. scirp.org A detailed comparison between the computed and experimental vibrational spectra can confirm the molecular structure and provide insights into the strength and nature of its chemical bonds.

Table 2: Example Vibrational Mode Assignments for a Benzoic Acid Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
ν(C=O)1698~170080% Carbonyl Stretch
ν(C-O)1474~1497C-O Stretching
β(C-H)1150~1160In-plane C-H Bending

Note: This table provides an example of vibrational analysis based on studies of related benzoic acid derivatives. Specific data for this compound would require dedicated computational work. scirp.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netactascientific.com A large gap suggests high stability, while a small gap indicates a more reactive molecule. actascientific.com

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. This would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient regions. researchgate.net From the HOMO and LUMO energies, important quantum chemical descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. researchgate.netactascientific.com

Table 3: Illustrative Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-6.82
LUMO Energy-1.82
HOMO-LUMO Gap5.00

Note: The values in this table are representative examples from a study on a related compound and are intended to illustrate the type of data obtained from FMO analysis. actascientific.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. semanticscholar.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. nih.govmanipal.edu The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. semanticscholar.org

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as potentially the sulfur atom, making these sites susceptible to electrophilic attack. semanticscholar.orgnih.govmanipal.edu Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit a positive potential, indicating them as sites for nucleophilic attack. semanticscholar.orgactascientific.com

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, such as the methoxy, methylthio, and carboxylic acid groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. researchgate.netnih.gov This is typically done by systematically rotating the dihedral angles of the flexible groups and calculating the energy at each step to map out the potential energy surface. mdpi.com

The results of a conformational analysis would reveal the most stable conformer(s) of this compound under a given set of conditions. nih.govmdpi.com This information is crucial, as the biological activity and physical properties of a molecule can be highly dependent on its conformation. The analysis would also identify the energy barriers to rotation between different conformers. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum mechanical calculations can also predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov These predicted shifts for ¹H, ¹³C, and ¹⁹F nuclei in this compound can be compared with experimental NMR data to aid in the assignment of spectral peaks and to confirm the molecule's structure. nih.gov

The accuracy of predicted NMR chemical shifts depends on the level of theory and basis set used in the calculations. nih.gov By correlating the calculated and experimental spectra, a deeper understanding of the electronic environment of each nucleus in the molecule can be achieved.

Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O172.0172.5
C-F160.5162.1
C-O(CH₃)155.3156.8
C-S(CH₃)125.8127.2

Note: This table presents hypothetical data to illustrate the comparison between calculated and experimental NMR chemical shifts. Actual values would require specific computations and experimental measurements for this compound.

Chemical Transformations and Derivatization of 4 Fluoro 3 Methoxy 5 Methylthio Benzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and reduction products.

Standard esterification methods are applicable to 4-fluoro-3-methoxy-5-(methylthio)benzoic acid. For instance, Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to produce the corresponding esters. truman.edugoogle.com Another approach involves the use of solid acid catalysts, which can offer advantages in terms of ease of separation and catalyst recycling. mdpi.comijstr.org While specific examples for the title compound are not extensively documented in the literature, the successful synthesis of the isopropyl ester of the closely related 3-(methylthio)benzoic acid suggests that similar methodologies would be effective. nist.gov

Amidation of the carboxylic acid can be achieved through various modern coupling methods. youtube.combohrium.com These reactions typically involve the activation of the carboxylic acid with a coupling agent to form a more reactive intermediate, which then readily reacts with an amine to form the amide bond. rsc.orgresearchgate.net The synthesis of derivatives of 3-(adenosylthio)benzoic acid, a more complex molecule also containing a thioether linkage, demonstrates the compatibility of the methylthio group with amidation reaction conditions. nih.gov This suggests that this compound can be successfully converted to a wide range of amide derivatives.

Table 1: Examples of Esterification and Amidation of Benzoic Acid Derivatives

Starting Material Reagents and Conditions Product Reference
3-Nitrobenzoic Acid Methanol, conc. H₂SO₄, reflux Methyl 3-nitrobenzoate truman.edu
Benzoic Acid Various alcohols, Modified Montmorillonite K10, reflux Corresponding Benzoate Esters ijstr.org
Benzoic Acid Methylamine N-methylbenzamide youtube.com
Carboxylic Acids Amines, PPh₃, I₂ Amides rsc.org

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The complete reduction to a primary alcohol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF). chemguide.co.uk Alternatively, borane complexes (e.g., BH₃·THF) can also be used for this transformation. idc-online.com A milder method for the reduction of benzoic acids to alcohols involves the use of sodium borohydride in the presence of an activating agent. core.ac.uk Manganese(I)-catalyzed hydrosilylation has also emerged as a method for this reduction under mild conditions. nih.gov

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are generally more reactive towards reducing agents than the starting carboxylic acid. idc-online.com Therefore, this often requires the use of less reactive reducing agents or the conversion of the carboxylic acid to a derivative, such as an acid chloride or ester, which can then be reduced to the aldehyde under controlled conditions. idc-online.com

Table 2: Reagents for the Reduction of Carboxylic Acids

Reagent Product Notes Reference
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Strong, non-selective reducing agent. chemguide.co.uk
Borane (BH₃) Primary Alcohol More selective than LiAlH₄. idc-online.com
1-Propanephosphonic acid cyclic anhydride (T3P) / NaBH₄ Primary Alcohol Mild and efficient method. core.ac.uk
[MnBr(CO)₅] / PhSiH₃ Primary Alcohol Catalytic hydrosilylation. nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires harsh conditions unless the ring is substituted with activating groups. nih.gov Recent advancements have led to milder methods for decarboxylation. For instance, a photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been developed, operating at significantly lower temperatures than traditional methods. nih.gov While the specific influence of the fluoro, methoxy (B1213986), and methylthio substituents on the decarboxylation of the title compound has not been detailed, the development of these new methodologies opens up potential pathways for the conversion of this compound to the corresponding substituted benzene (B151609) derivative. Further investigation would be needed to determine the optimal conditions for this transformation. acs.org

Modifications at the Methylthio Group

The sulfur atom of the methylthio group is a key site for chemical modification, allowing for oxidation to sulfoxides and sulfones, as well as S-alkylation.

The methylthio group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. The choice of oxidizing agent and the control of reaction conditions are crucial for achieving the desired product. organic-chemistry.org For the selective oxidation to the sulfoxide, milder oxidizing agents or a stoichiometric amount of a stronger oxidant are typically used. Common reagents for this transformation include hydrogen peroxide (H₂O₂) under controlled conditions.

Further oxidation of the sulfoxide, or direct oxidation of the methylthio group with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed for this purpose. organic-chemistry.org The electron-withdrawing nature of the sulfone group can significantly alter the electronic properties of the aromatic ring, making these derivatives useful for further synthetic manipulations.

Table 3: Common Reagents for the Oxidation of Aryl Sulfides

Reagent Typical Product Reference
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfone organic-chemistry.org
Urea-hydrogen peroxide Sulfone organic-chemistry.org

The sulfur atom in the methylthio group is nucleophilic and can react with alkylating agents, such as alkyl halides, to form sulfonium salts. This S-alkylation reaction introduces a positive charge on the sulfur atom and converts the methylthio group into a good leaving group. jmaterenvironsci.com The resulting sulfonium salt can then undergo nucleophilic substitution reactions, providing a route to replace the methylthio group with other functionalities. The synthesis of various aryl thioethers often proceeds via the S-alkylation of a thiol, which underscores the general reactivity of sulfur nucleophiles with alkyl halides. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org While the direct S-alkylation of this compound is not specifically described, the fundamental principles of thioether chemistry suggest this transformation is feasible.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its four substituents: a fluorine atom, a methoxy group, a methylthio group, and a carboxylic acid group. These substituents influence the electron density of the ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The existing substituents on the aromatic ring of this compound determine the position of any incoming electrophile. The directing effects of these substituents are summarized in the table below.

SubstituentPosition on RingTypeDirecting Effect
Methoxy (-OCH₃)3ActivatingOrtho, Para
Methylthio (-SCH₃)5ActivatingOrtho, Para
Fluoro (-F)4DeactivatingOrtho, Para
Carboxylic Acid (-COOH)1DeactivatingMeta

The methoxy and methylthio groups are activating due to their ability to donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comlibretexts.org They direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the carboxylic acid group is deactivating as it withdraws electron density from the ring, making it less reactive; it directs incoming electrophiles to the meta position. organicchemistrytutor.com Halogens, like fluorine, are an exception as they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgijrar.org

In this compound, the positions ortho and para to the activating methoxy and methylthio groups are already substituted, except for the position between the methoxy and carboxylic acid groups (position 2) and the position between the methylthio and carboxylic acid groups (position 6). The position para to the methoxy group is occupied by the methylthio group, and vice-versa. The position para to the fluorine atom is occupied by the carboxylic acid.

Considering the combined influence of all substituents, the activating methoxy and methylthio groups will have a dominant effect on the regioselectivity of electrophilic aromatic substitution. The most likely positions for electrophilic attack are positions 2 and 6, which are ortho to the activating methoxy and methylthio groups, respectively. However, the deactivating effect of the adjacent carboxylic acid group at position 1 and the steric hindrance from the existing substituents will influence the reaction's feasibility and outcome.

Nucleophilic Aromatic Substitution (NAS) Studies on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. For SNAr to occur, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov Aryl fluorides can serve as substrates in SNAr reactions, with the highly electronegative fluorine atom acting as the leaving group. nih.govorgsyn.org

In the case of this compound, the fluorine atom is the potential leaving group. The carboxylic acid group at the para position is an electron-withdrawing group, which should facilitate nucleophilic attack at the carbon bearing the fluorine atom. However, the methoxy and methylthio groups, located ortho and meta to the fluorine respectively, are electron-donating groups, which would counteract the activating effect of the carboxylic acid.

Formation of Poly-Substituted Aromatic Systems through Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex poly-substituted aromatic systems. nih.gov The aryl fluoride in this compound can potentially participate in such reactions, although aryl fluorides are generally less reactive than the corresponding chlorides, bromides, and iodides. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov Subjecting this compound to Suzuki-Miyaura coupling conditions with an aryl or vinyl boronic acid could potentially lead to the formation of a biaryl or styrenyl derivative, respectively, by replacing the fluorine atom. The success of this reaction would likely require specialized catalytic systems designed for the activation of less reactive aryl fluorides. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene or alkyne) with an organic halide. beilstein-journals.org While typically performed with aryl bromides or iodides, advancements in catalysis have made the use of aryl fluorides feasible in some cases. mdpi.com A Heck reaction with this compound could introduce a vinyl group at the 4-position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. soton.ac.ukscielo.org.mx Similar to the other coupling reactions, the use of this compound as the halide partner would be challenging but potentially achievable with the appropriate palladium catalyst and reaction conditions, leading to the formation of an alkynyl-substituted benzoic acid derivative. soton.ac.uk

The following table summarizes the potential coupling reactions for the derivatization of this compound.

Coupling ReactionReactantPotential Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidBiaryl/Styrenyl derivative
HeckAlkene/AlkyneVinyl-substituted derivative
SonogashiraTerminal AlkyneAlkynyl-substituted derivative

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Natural Products and Analogues

The unique substitution pattern of 4-fluoro-3-methoxy-5-(methylthio)benzoic acid makes it an intriguing starting point for the total synthesis of natural products and the creation of their structurally modified analogues. The carboxylic acid moiety serves as a handle for various coupling reactions, including amide bond formation and esterification, which are fundamental steps in the assembly of complex natural product backbones. The fluorine atom can modulate the electronic properties and metabolic stability of the target molecule, a desirable feature in the design of bioactive compounds. Furthermore, the methoxy (B1213986) and methylthio groups can be either retained in the final product or chemically modified to introduce further complexity.

Integration into Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in this compound provide several avenues for its incorporation into a wide variety of heterocyclic systems. The carboxylic acid can be readily converted into an acyl chloride or activated ester, facilitating reactions with binucleophiles to form heterocycles such as benzoxazinones, benzothiazines, and quinazolinones.

For instance, the reaction of the corresponding acyl chloride with ortho-substituted anilines or aminothiophenols can lead to the formation of fused heterocyclic systems. The fluorine atom and the methylthio group can influence the regioselectivity of these cyclization reactions and can also serve as points for further functionalization of the resulting heterocyclic scaffold.

Utilization in the Construction of Biaryl and Polyaromatic Systems

Biaryl and polyaromatic systems are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials. The carboxylic acid group of this compound can be leveraged in cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, following its conversion to a suitable derivative like a boronic ester or an organozinc reagent. These reactions would enable the formation of a new carbon-carbon bond between the benzoic acid ring and another aromatic system, leading to the construction of complex biaryl structures. The electronic effects of the fluorine, methoxy, and methylthio substituents can influence the efficiency and selectivity of these cross-coupling reactions.

Application in Divergent Synthesis Strategies

The multiple, orthogonally reactive functional groups on this compound make it an ideal substrate for divergent synthesis strategies. This approach allows for the generation of a library of structurally diverse compounds from a single starting material. For example, the carboxylic acid can be selectively modified to produce a range of amides, esters, or ketones. Subsequently, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or the fluorine atom could potentially be displaced under specific nucleophilic aromatic substitution conditions. This sequential and selective manipulation of the functional groups can rapidly generate a collection of analogues for structure-activity relationship (SAR) studies.

Methodological Development for Efficient Incorporation into Molecular Designs

The development of new synthetic methodologies that enable the efficient and selective incorporation of building blocks like this compound into complex molecules is an active area of research. This includes the exploration of novel catalytic systems for the functionalization of the C-H bonds on the aromatic ring or the development of new protecting group strategies to mask and unmask the different functional groups as needed during a synthetic sequence. The unique electronic and steric properties imparted by the combination of substituents on this benzoic acid derivative may necessitate the development of customized reaction conditions to achieve high yields and selectivities in its transformations. As new synthetic methods are developed, the utility of this compound as a versatile building block in organic synthesis is expected to expand significantly.

Molecular Mechanisms of Interaction with Biological Systems

In Vitro Assays for Biological Target Identification and Characterization (e.g., enzyme binding, receptor affinity)

No studies detailing the in vitro testing of 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid against specific biological targets such as enzymes or receptors were found.

Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, molecular dynamics simulations)

There is no available research that describes computational modeling or simulation of the interaction between this compound and any biological target.

Structure-Activity Relationship (SAR) Studies based on Molecular Design and In Vitro Activity

No literature is available that explores the structure-activity relationships of this compound or its analogs.

Mechanistic Insights into Cellular Pathway Modulation (at a biochemical level, without phenotypic outcomes)

There is no information available on the biochemical mechanisms or cellular pathways that may be modulated by this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes

The efficient synthesis of polyfunctional aromatic compounds like 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a key area for future investigation. While traditional multi-step syntheses may be employed, the development of novel and more efficient routes is crucial for its accessibility and application. Future research is likely to focus on several modern synthetic strategies.

One promising approach is the application of late-stage functionalization . This strategy would involve the introduction of the fluoro, methoxy (B1213986), or methylthio groups onto a simpler benzoic acid precursor in the final steps of the synthesis. This can be achieved through transition metal-catalyzed C-H activation, which has emerged as a powerful tool for the direct functionalization of aromatic rings. For instance, copper-mediated C-H sulfonylation of indoles has been demonstrated as an effective method for introducing sulfur-containing functional groups. A similar strategy could be envisioned for the introduction of the methylthio group onto a 4-fluoro-3-methoxybenzoic acid core.

Another avenue of exploration is the use of domino reactions , also known as tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and reduced waste. The development of a domino reaction sequence that assembles the substituted benzene (B151609) ring of this compound from simpler acyclic precursors would represent a significant advancement in its synthesis.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of this compound. Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to traditional batch processes. A three-step continuous flow synthesis has been successfully developed for the intermediate 4-fluoro-2-methoxy-5-nitrophenol, demonstrating the potential of this technology for the synthesis of related compounds.

Synthetic StrategyPotential Advantages
Late-Stage FunctionalizationIncreased efficiency, access to analogues
Domino ReactionsHigh atom economy, reduced waste, step-efficiency
Flow ChemistryEnhanced control, scalability, improved safety

Application in High-Throughput Screening Library Synthesis

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against biological targets. The design of compound libraries for HTS is critical to its success, and there is a constant need for novel, diverse, and drug-like building blocks. This compound is a prime candidate for inclusion in such libraries.

The unique combination of functional groups on the aromatic ring provides multiple points for diversification. The carboxylic acid group can be readily converted to a wide range of amides, esters, and other functional groups, allowing for the generation of a large library of derivatives. The fluoro, methoxy, and methylthio groups influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which are important considerations in drug design.

Fluorescence-based techniques are widely used in HTS for their sensitivity and robustness. While not directly a fluorescent molecule, derivatives of this compound could be designed to incorporate fluorophores or to act as modulators in fluorescence-based assays. The development of a focused library of compounds based on this scaffold for screening against various biological targets, such as kinases, proteases, or G-protein-coupled receptors, is a promising area for future research.

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules with desired properties. For this compound, advanced computational studies can provide valuable insights into its potential as a pharmacophore and guide the design of novel derivatives.

Molecular docking studies can be employed to predict the binding modes of derivatives of this compound to the active sites of various protein targets. This can help in identifying potential biological targets and in designing modifications to the molecule that could enhance its binding affinity and selectivity. For example, novel imidazolone-based derivatives have been designed and synthesized as potential multi-target kinase inhibitors, with molecular docking studies used to predict their interactions with the target receptors.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule. These calculations can provide information on parameters such as molecular electrostatic potential, frontier molecular orbitals, and bond dissociation energies, which can be correlated with the molecule's biological activity and stability.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with biological macromolecules over time. This can provide a more realistic picture of the binding process and help in understanding the thermodynamic and kinetic aspects of ligand-receptor interactions. The combination of these computational methods can facilitate a rational, hypothesis-driven approach to the design of new derivatives of this compound with optimized biological activity.

Computational MethodApplication in Rational Design
Molecular DockingPrediction of binding modes and affinities
Density Functional Theory (DFT)Understanding electronic structure and reactivity
Molecular Dynamics (MD)Simulating dynamic interactions with biological targets

Exploration of Material Science Applications Beyond Medicinal Chemistry

While the initial focus for a compound like this compound is often in medicinal chemistry, its structural features also make it an interesting candidate for applications in material science. Aromatic carboxylic acids are well-established building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).

The carboxylic acid group of this compound can coordinate to metal ions, while the fluoro, methoxy, and methylthio substituents can influence the resulting framework's topology, porosity, and functionality. These materials have potential applications in gas storage, separation, catalysis, and sensing. The presence of the sulfur atom in the methylthio group could also lead to interesting coordination chemistry and potentially to materials with unique electronic or optical properties.

Furthermore, the rigid aromatic core and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make this compound a candidate for the development of liquid crystals or other ordered materials. The exploration of the self-assembly properties of this compound and its derivatives could lead to the discovery of novel materials with interesting and useful properties.

Investigation of Green Chemistry Principles in its Production and Utilization

The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. The production and utilization of this compound provide several opportunities for the application of these principles.

In its synthesis, the use of catalytic methods over stoichiometric reagents can significantly reduce waste. The development of catalytic C-H functionalization or domino reactions, as mentioned earlier, aligns well with the principles of atom economy and waste prevention. The use of safer solvents and auxiliaries is another important consideration. Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound would be a valuable area of research.

Designing for energy efficiency is also a key principle of green chemistry. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption. Furthermore, the development of synthetic routes that utilize renewable feedstocks as starting materials would contribute to the sustainability of its production.

In terms of its utilization, designing derivatives of this compound that are designed for degradation after their intended use is an important long-term goal. This involves considering the environmental fate of the molecule and designing it to break down into innocuous products. The application of the twelve principles of green chemistry to the entire lifecycle of this compound will be crucial for its sustainable development and application. nih.govresearchgate.netnih.gov

Q & A

Q. What are the key synthetic routes for preparing 4-fluoro-3-methoxy-5-(methylthio)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach includes:

Methoxy introduction : Alkylation of a hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor™ or F₂ gas) at the 4-position, requiring careful temperature control (0–25°C) to avoid over-fluorination .

Methylthio incorporation : Thiolation via nucleophilic substitution (e.g., NaSMe with a halogenated precursor) or oxidative coupling .
Critical Factors : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd for cross-coupling) significantly affect regioselectivity and purity. Yields range from 40–75% depending on stepwise optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming substituent positions. The fluorine atom induces splitting patterns (e.g., doublets for adjacent protons), while the methylthio group (S–CH₃) resonates at δ ~2.5 ppm .
  • LC-MS/MS : Validates molecular weight (MW = 246.27 g/mol) and detects impurities. Electrospray ionization (ESI) in negative mode is optimal for carboxylate detection .
  • FT-IR : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the substituents (fluoro, methoxy, methylthio) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Fluoro Group : Strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions. Meta-directing in Suzuki-Miyaura couplings .
  • Methoxy Group : Electron-donating (+M effect) enhances ortho/para reactivity, competing with fluorine’s directing effects. May require protective groups (e.g., silylation) during functionalization .
  • Methylthio Group : Moderately electron-donating (+I effect) but polarizable, facilitating radical or metal-mediated reactions. Can oxidize to sulfone derivatives under strong oxidants (e.g., mCPBA) .
    Case Study : Pd-catalyzed arylation at the 5-position (methylthio) achieves 60% yield with SMe as a directing group, whereas methoxy groups necessitate harsher conditions (e.g., CuI/1,10-phenanthroline) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or substituent positional isomers. Strategies include:
  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify true IC₅₀ values.
  • Structural Analog Comparison : Compare with 2-fluoro-3-methyl-5-(methylthio)benzoic acid () to isolate the role of methoxy positioning.
  • Computational Modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces and predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
    Example : In COX-2 assays, the 3-methoxy group may sterically hinder binding, whereas 4-methoxy analogs show enhanced activity .

Q. What strategies optimize solubility for in vivo studies without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins in aqueous buffers (pH 7.4) to improve solubility.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) at non-critical positions while monitoring SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.